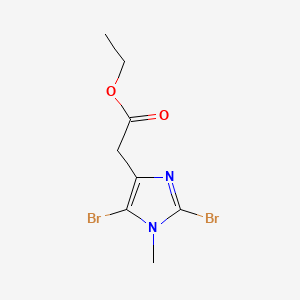

ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate

Description

Ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate is a halogenated imidazole derivative characterized by a 1-methyl-substituted imidazole core with bromine atoms at positions 2 and 5, and an ethyl acetate group at position 4. The methyl group at N1 likely enhances stability and modulates electron density, while bromine atoms may influence reactivity in cross-coupling reactions or halogen bonding interactions.

Properties

Molecular Formula |

C8H10Br2N2O2 |

|---|---|

Molecular Weight |

325.99 g/mol |

IUPAC Name |

ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate |

InChI |

InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3 |

InChI Key |

LWUZHAWDBQUSQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(N(C(=N1)Br)C)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 1-Methylimidazole

- The core step involves brominating 1-methylimidazole at specific positions to yield 2,5-dibromo-1-methyl-1H-imidazole.

- Bromination is typically performed using elemental bromine in an inert solvent under controlled temperature conditions to prevent over-bromination or degradation.

| Parameter | Details |

|---|---|

| Reagents | Bromine (Br₂) |

| Solvent | Acetone, dichloromethane, or other inert solvents |

| Temperature | 0°C to room temperature |

| Reaction Time | 1-4 hours |

| Work-up | Quenching with water, extraction, purification by recrystallization |

Esterification of Brominated Intermediates

- The brominated imidazole intermediate undergoes esterification to introduce the ethyl ester group.

- Esterification is achieved via nucleophilic substitution using ethyl alcohol in the presence of catalytic acids or bases.

| Step | Conditions |

|---|---|

| Reagents | Ethanol (EtOH), catalytic sulfuric acid or acid catalyst |

| Temperature | Reflux (~78°C) |

| Duration | 4-8 hours |

| Work-up | Neutralization, extraction, purification by chromatography or recrystallization |

Alternative Synthetic Routes

- Some methods involve cyclization of dibromo-o-xylene with acetylacetone, followed by alkylation and bromination steps to form the imidazole ring attached to indane derivatives, then converting to the target compound via cyclization and bromination.

- Cyclization of dibromo-o-xylene with acetylacetone under phase-transfer catalysis.

- Alkylation with ethyl iodide using potassium tert-butoxide.

- Bromination of the intermediate to introduce additional bromine atoms.

- Cyclization with formamide to form the imidazole ring.

Summary of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Direct Bromination + Esterification | Simple two-step process, reagents are readily available | High yields, straightforward | Over-bromination risk, requires careful control |

| Multi-step Cyclization Routes | Involves complex intermediates, allows structural variation | Flexibility in structure, high specificity | Longer process, more purification steps |

Data Table: Comparative Overview

| Aspect | Method 1: Bromination + Esterification | Method 2: Cyclization of Indane Derivatives |

|---|---|---|

| Starting Material | 1-Methylimidazole | Dibromo-o-xylene, acetylacetone |

| Key Reagents | Bromine, ethanol | Dibromo-o-xylene, acetylacetone, formamide |

| Reaction Conditions | Cold bromination, reflux esterification | Phase transfer catalysis, cyclization at high temperature |

| Yield | 75-85% (overall) | Variable, often moderate to high |

| Complexity | Moderate | High |

| Flexibility for Derivatives | Limited | High |

Notes and Recommendations

- Precise control of reaction conditions, especially temperature during bromination, is critical to prevent over-bromination.

- Purification techniques such as recrystallization and chromatography are essential to obtain high purity products.

- Multi-step routes, although complex, enable structural diversification for advanced research applications.

Chemical Reactions Analysis

Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as amines or thiols under mild conditions.

Oxidation Reactions: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines or alcohols.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Researchers investigate its potential as a lead compound for developing new drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals.

Mechanism of Action

The mechanism of action of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related imidazole derivatives (Table 1). Key distinctions arise in substituent patterns, molecular weight, and physicochemical properties, which impact applications in synthesis and drug development.

Table 1: Comparative Analysis of Ethyl 2-(2,5-Dibromo-1-methyl-1H-imidazol-4-yl)acetate and Analogues

*Estimated based on halogen contributions.

†Calculated from molecular formula (C₈H₉Br₂N₂O₂).

‡Predicted using fragment-based methods.

Structural and Functional Insights:

Substituent Effects: Halogens: Bromine in the target compound provides greater polarizability and van der Waals interactions compared to nitro or chlorine groups in analogues . This may enhance binding to hydrophobic enzyme pockets.

Physicochemical Properties :

- The target compound’s higher molecular weight (~339.90) and XLogP3 (~3.0) suggest increased lipophilicity compared to nitro- or chloro-substituted derivatives, favoring membrane permeability in drug design.

Synthetic Utility :

- Bromine atoms at positions 2 and 5 enable Suzuki-Miyaura or Ullmann coupling reactions, contrasting with nitro-substituted derivatives (e.g., ’s compound), which are more suited for reduction or nucleophilic aromatic substitution .

Biological Activity

Ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate (CAS Number: 2803862-31-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

The molecular formula for ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate is with a molecular weight of approximately 296.98 g/mol. The compound contains two bromine atoms, which may contribute to its biological activity through various mechanisms.

Synthesis

The synthesis of ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate typically involves the bromination of imidazole derivatives followed by esterification. The specific synthetic routes can vary and may include the use of reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and ethyl acetate for the esterification process.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate. For instance, compounds with similar imidazole structures have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase (LOX).

In a study evaluating a related compound, significant inhibition of COX-1 and COX-2 was observed, with IC50 values indicating moderate activity against these enzymes. The results suggested that such compounds could serve as potential anti-inflammatory agents by reducing the production of inflammatory mediators like prostaglandins and leukotrienes .

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate may exhibit activity against various pathogens due to the presence of the imidazole ring, which is known to interact with microbial cell membranes and inhibit growth.

Case Study 1: Inhibition of COX Enzymes

A study focused on a similar imidazole derivative demonstrated its ability to inhibit COX enzymes effectively. The compound showed an IC50 value for COX-1 at approximately 314 μg/mL and for COX-2 at around 130 μg/mL. This suggests that modifications in the molecular structure can enhance anti-inflammatory properties .

| Enzyme | IC50 (μg/mL) |

|---|---|

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Case Study 2: Antimicrobial Efficacy

Another study reported that imidazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.

- Membrane Disruption : The lipophilic nature of the imidazole ring allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Receptor Modulation : Potential interactions with various receptors involved in inflammation and pain signaling pathways may also contribute to its biological effects.

Q & A

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) for high-resolution separation. For large-scale purification, centrifugal partition chromatography (CPC) offers advantages over traditional column chromatography by avoiding irreversible adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.